1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone
Overview
Description
1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone is a chemical compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol. This compound is characterized by its pyrimidinyl ring structure, which includes a fluorine atom at the 5-position and a methoxy group at the 4-position. It is a solid at room temperature and is typically stored under dry conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone can be synthesized through various synthetic routes, including the following:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst. The reaction conditions are typically mild and functional group tolerant, making it suitable for the synthesis of this compound.
Nucleophilic Substitution Reaction: Another approach involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with a fluorine-containing nucleophile.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Derivatives with various functional groups introduced onto the pyrimidine ring.
Scientific Research Applications
1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the role of pyrimidines in cellular processes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
5-Fluorouracil
5-Fluoro-2'-deoxyuridine
5-Fluoro-4-methoxypyrimidine
This comprehensive overview provides a detailed understanding of 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(5-fluoro-4-methoxypyrimidin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4(11)6-9-3-5(8)7(10-6)12-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCISZCPOKGYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C(=N1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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